molecular formula C23H19N3O3S B10802434 N-(4-acetylphenyl)-3-amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

N-(4-acetylphenyl)-3-amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B10802434
M. Wt: 417.5 g/mol
InChI Key: FKVODKNCTYKITD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound featuring a thieno[2,3-b]pyridine core. Key structural elements include:

  • 3-Methoxyphenyl substituent: At the 6-position, contributing to electronic and steric effects.
  • 3-Amino group: At the 3-position, increasing polarity and hydrogen-bonding capacity .

This compound is part of a broader class of thienopyridine derivatives known for diverse biological activities, including anticancer, antimicrobial, and enzyme-modulating properties .

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H19N3O3S/c1-13(27)14-6-8-16(9-7-14)25-22(28)21-20(24)18-10-11-19(26-23(18)30-21)15-4-3-5-17(12-15)29-2/h3-12H,24H2,1-2H3,(H,25,28)

InChI Key

FKVODKNCTYKITD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC(=CC=C4)OC)N

Origin of Product

United States

Biological Activity

N-(4-acetylphenyl)-3-amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a thieno[2,3-b]pyridine core structure with an acetylphenyl substituent, an amino group, and a methoxyphenyl moiety. These structural elements contribute to its unique chemical properties and potential biological activities. The synthesis of this compound typically involves multi-step reactions starting from accessible precursors, which may include:

  • Formation of the thieno[2,3-b]pyridine core : This is achieved through cyclization reactions.
  • Introduction of functional groups : The acetyl and methoxy groups are added in subsequent steps to yield the final product.

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Notable activities include:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. For instance, it has shown potential in targeting cancer cell lines similar to those used in studies of known inhibitors like sunitinib .
  • VEGFR-2 Inhibition : The compound may act as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. In vitro assays demonstrated promising IC50 values indicating effective inhibition of VEGFR-2 activity .
  • Allosteric Modulation : The compound may function as an allosteric modulator for certain receptors or enzymes, influencing their activity and providing insights into its mechanism of action.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-amino-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamideThieno[2,3-b]pyridine core with cyanophenyl substitutionContains a cyano group instead of an acetyl group
N-(3-acetylphenyl)-3-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamideSimilar core but with different phenyl substitutionsChlorophenyl and methoxy groups vary
3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamideFluorophenyl substitution instead of acetylFluorine introduces different electronic properties

The specific combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound. For example:

  • In Vitro Antiproliferative Assays : Various cancer cell lines were treated with this compound to assess its antiproliferative effects. Results indicated significant inhibition of cell growth in several lines, suggesting potential as an anticancer agent.
  • Mechanism of Action Studies : Molecular docking studies have been conducted to elucidate the binding interactions between the compound and VEGFR-2. These studies revealed favorable binding configurations that could explain its inhibitory activity against this target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thieno[2,3-b]pyridine derivatives are highly dependent on substituent variations. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents Unique Features
Target Compound Thieno[2,3-b]pyridine - 3-Amino
- 6-(3-Methoxyphenyl)
- N-(4-Acetylphenyl)
Balanced lipophilicity/polarity; acetyl group enhances metabolic stability
3-Amino-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine - 3-Amino
- N-(4-Cyanophenyl)
Cyano group increases polarity but reduces cell permeability compared to acetyl
N-(4-Methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide Thieno[3,2-b]pyridine - Trifluoromethyl
- 3-Phenyl
- N-(4-Methoxyphenyl)
Trifluoromethyl enhances electron-withdrawing effects; altered core reduces π-stacking potential
SKLB703 (3-Amino-N-(4-chlorobenzyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide) Thieno[2,3-b]pyridine - 3-Amino
- 6-(3-Methoxyphenyl)
- N-(4-Chlorobenzyl)
Chlorobenzyl group improves cytotoxicity in liver cancer models
Key Observations:
  • Acetyl vs.
  • Methoxyphenyl Positioning : The 3-methoxyphenyl group in the target compound and SKLB703 contributes to similar steric environments, but SKLB703’s chlorobenzyl substituent enhances anticancer activity .
  • Core Modifications: Derivatives with thieno[3,2-b]pyridine cores (e.g., ) exhibit distinct electronic properties due to altered ring fusion, impacting binding to biological targets .
Key Observations:
  • Anticancer Efficacy : SKLB703 and the adamantyl-containing analogue show superior potency (IC₅₀ < 5 µM) compared to the target compound, likely due to optimized substituents (e.g., chlorobenzyl, adamantyl) enhancing target affinity .
  • Solubility vs. Activity: Polar groups (e.g., amino, cyano) improve aqueous solubility but may compromise cell membrane penetration, as seen in 3-amino-N,6-bis(4-methoxyphenyl) derivatives .

Physicochemical Properties

  • Melting Points : Analogues with rigid substituents (e.g., adamantyl) exhibit higher melting points (>250°C) due to crystalline packing, while the target compound’s acetylphenyl group may reduce crystallinity .
  • Spectroscopic Data: IR and NMR spectra for the target compound align with analogues, confirming the presence of amino (ν~3400 cm⁻¹) and carbonyl (ν~1730 cm⁻¹) groups .

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